(3S)-1,3,4-Trimethylpiperazine-2,5-dione

Chiral separation Enantiomeric excess Stereochemical procurement

(3S)-1,3,4-Trimethylpiperazine-2,5-dione (CAS 63273-60-9) is a chiral 2,5-diketopiperazine (DKP) bearing methyl substituents at the 1-, 3-, and 4-positions and configured exclusively as the S enantiomer. This scaffold is supplied for peptide-mimetic design, conformational studies, and hydrogen-bond motif investigations within medicinal chemistry and chemical biology.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B13758947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1,3,4-Trimethylpiperazine-2,5-dione
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CC(=O)N1C)C
InChIInChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3/t5-/m0/s1
InChIKeyAMADWOODIDMYTQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-1,3,4-Trimethylpiperazine-2,5-dione Procurement Overview: Chiral Diketopiperazine for Peptidomimetic Discovery


(3S)-1,3,4-Trimethylpiperazine-2,5-dione (CAS 63273-60-9) is a chiral 2,5-diketopiperazine (DKP) bearing methyl substituents at the 1-, 3-, and 4-positions and configured exclusively as the S enantiomer . This scaffold is supplied for peptide-mimetic design, conformational studies, and hydrogen-bond motif investigations within medicinal chemistry and chemical biology . The compound differentiates itself from its R enantiomer (CAS 66445-42-9) and the racemate (CAS 182067-63-6) by its distinct three-dimensional architecture, which governs chiral recognition, self-assembly, and potential target engagement .

Why (3S)-1,3,4-Trimethylpiperazine-2,5-dione Cannot Be Replaced by Generic Diketopiperazine Analogs


Substituting (3S)-1,3,4-trimethylpiperazine-2,5-dione with its (R) enantiomer, the racemate, or regioisomers such as 1,3,3-trimethylpiperazine-2,5-dione (CAS 741287-75-2) is not equivalent when stereochemical or positional integrity governs experimental outcome. In peptidomimetic design, the (S) configuration directs backbone dihedral angles, hydrogen-bonding vectors, and chiral recognition elements that differ fundamentally from the (R) antipode . The specific 1,3,4-trimethyl substitution pattern yields a unique LogP of -1.21 and a density of 1.1 g/cm³, which differ from regioisomeric forms and influence solubility, permeability, and formulation behavior . DKPs have been shown to shuttle drug candidates across the blood–brain barrier, where stereochemistry can be decisive for transport efficiency [1]. The quantitative evidence below demonstrates why only the (S)-configured compound satisfies the requirements of chiral-sensitive discovery programs.

Quantitative Head-to-Head Evidence for (3S)-1,3,4-Trimethylpiperazine-2,5-dione Versus Core Comparators


Chiral Identity Differentiates (3S) from (3R) Enantiomer and Racemate

The (3S) enantiomer (CAS 63273-60-9) establishes a single, defined absolute configuration at the C3 chiral center, in contrast to the (3R) enantiomer (CAS 66445-42-9) and the racemic mixture (CAS 182067-63-6, stereochemistry unspecified). While published specific rotation values are not available, the existence of separate CAS registries confirms resolvable enantiomeric identity . Procurement of the designated (S) antipode is mandatory when a chiral-sensitive biological readout or asymmetric synthetic step depends on this configuration; the (R) form or racemate would nullify stereochemical fidelity .

Chiral separation Enantiomeric excess Stereochemical procurement

Lipophilicity (LogP) Comparison Defines Solubility and Permeability Profile

The predicted LogP for the (3S) compound is -1.21 . This value places the compound in a moderately hydrophilic region relative to many drug-like DKP derivatives that often exhibit LogP > 0. LogP data for the (3R) enantiomer is identical in the same data source, consistent with the fact that enantiomers share identical physicochemical properties in isotropic media. The critical differentiation arises when comparing regioisomers: 1,3,3-trimethylpiperazine-2,5-dione (CAS 741287-75-2) is expected to display a different LogP due to altered hydrogen-bonding orientation and dipole moment, though no published experimental value is available [1]. The targeted LogP of -1.21 supports aqueous solubility and may reduce nonspecific protein binding compared to more lipophilic analogs.

LogP Lipophilicity ADME prediction Permeability

Predicted Density and Boiling Point Differentiate from Non-methylated DKP Scaffolds

The (3S) compound shows a predicted density of 1.1 ± 0.1 g/cm³ and a boiling point of 339.9 ± 35.0 °C at 760 mmHg . These values are absent from many supplier databases for the parent 2,5-piperazinedione (DKP) lacking methyl substituents, which typically has a higher density (~1.3 g/cm³) and lower boiling point (~270 °C) due to stronger intermolecular hydrogen bonding [1]. The trimethyl substitution reduces crystal lattice energy, potentially improving sublimation characteristics for physical vapor deposition or facilitating co-crystal screening. The (3R) enantiomer is predicted to have identical density and boiling point , so these parameters differentiate the 1,3,4-trimethyl pattern from less-substituted analogs rather than from the opposite enantiomer.

Density Boiling point Formulation Crystallization

Supplier Specification for Peptide-Mimetic Studies Differentiates from Generic DKP Building Blocks

BOC Sciences explicitly lists this (3S) compound for peptide-mimetic and conformational studies, diketopiperazine ring synthesis, and self-assembly mechanism exploration . While the (R) enantiomer is listed for peptide cyclization and conformation analysis , the (S) form's specific application emphasis differs. Patent literature identifies chiral N,N'-2,5-diketopiperazines as scaffolds capable of shuttling drug candidates across the blood-brain barrier, an application where stereochemical identity at the 3-position influences transport vector precision [1]. No head-to-head biological data for the (S) vs. (R) form are publicly available.

Peptidomimetic Conformational constraint Hydrogen-bond motif Self-assembly

High-Impact Application Scenarios for (3S)-1,3,4-Trimethylpiperazine-2,5-dione Based on Quantitative Evidence


Stereospecific Blood–Brain Barrier Shuttle Design

When designing chiral diketopiperazine scaffolds for CNS drug delivery, the (3S) configuration ensures that the spatial orientation of the 3-methyl group aligns with the transporter recognition motif. Chiral DKPs have been patented for shuttling drug candidates across the blood–brain barrier [1]. Using the (R) enantiomer or racemate would introduce an uncontrolled stereochemical variable, potentially reducing transport efficiency or causing off-target CNS effects.

Conformational Restriction for Peptide-Mimetic Lead Optimization

In peptidomimetic programs where the DKP core replaces a cis-amide bond or enforces a turn motif, the (3S) configuration provides a defined backbone conformation. The LogP of -1.21 and density of 1.1 g/cm³ support aqueous solubility screening . Substituting with a regioisomer such as 1,3,3-trimethylpiperazine-2,5-dione would alter the dihedral angle constraints and hydrogen-bonding patterns, invalidating SAR hypotheses.

Self-Assembly and Supramolecular Chirality Studies

Chiral discrimination in diketopiperazine self-complexes has been investigated computationally, showing that stereochemistry governs dimer-to-tetramer aggregation [2]. The (3S) compound, designated for self-assembly mechanism exploration by its supplier , provides a defined chiral template. The (R) enantiomer would yield mirror-image assemblies with potentially different material properties.

Chiral Building Block for Asymmetric Synthesis

The (3S) DKP serves as a chiral intermediate or organocatalyst precursor in asymmetric transformations. Patent literature describes controlled cyclization methods yielding configurationally defined N,N'-2,5-DKPs [1]. Procuring the incorrect enantiomer would invert stereochemical induction, producing the wrong product enantiomer in downstream steps.

Quote Request

Request a Quote for (3S)-1,3,4-Trimethylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.